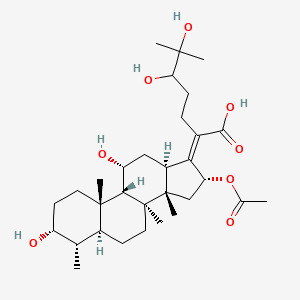

24,25-Dihydroxy Fusidic Acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

24,25-Dihydroxy Fusidic Acid is a synthetic vitamin D analog with the chemical formula C31H50O8 . It is a white crystalline compound that is insoluble in water but can be dissolved in organic solvents . This compound is primarily used to treat skin diseases such as eczema and psoriasis due to its anti-inflammatory and immunomodulatory effects . Additionally, it has applications in treating certain leukemias and tumors .

Métodos De Preparación

The preparation of 24,25-Dihydroxy Fusidic Acid involves several chemical synthesis steps. The process typically includes the synthesis of starting compounds, followed by alkylation reactions, hydrogenation reactions, and other chemical reaction steps . This synthetic route requires advanced organic synthesis technology and equipment . Industrial production methods are similar but scaled up to meet commercial demands.

Análisis De Reacciones Químicas

24,25-Dihydroxy Fusidic Acid undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

24,25-Dihydroxy Fusidic Acid has a wide range of scientific research applications:

Chemistry: It is used as a reagent in various organic synthesis reactions.

Biology: It is studied for its effects on cellular signaling pathways and gene expression.

Medicine: It is used to treat skin diseases, certain leukemias, and tumors.

Industry: It is used in the formulation of pharmaceuticals and skincare products.

Mecanismo De Acción

24,25-Dihydroxy Fusidic Acid exerts its effects by interfering with bacterial protein synthesis. It specifically prevents the translocation of the elongation factor G (EF-G) from the ribosome, thereby inhibiting protein synthesis . This mechanism is similar to that of fusidic acid, from which it is derived .

Comparación Con Compuestos Similares

24,25-Dihydroxy Fusidic Acid is unique due to its specific chemical structure and mechanism of action. Similar compounds include:

Fusidic Acid: The parent compound from which this compound is derived.

Sodium Fusidate: A salt form of fusidic acid used in similar medical applications.

Other Fusidic Acid Derivatives: These compounds share similar antibacterial properties and are used in various therapeutic applications.

Actividad Biológica

24,25-Dihydroxy fusidic acid is a derivative of fusidic acid, a well-known antibiotic primarily effective against Gram-positive bacteria. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. The following sections will explore the synthesis, biological activity, mechanisms of action, and relevant case studies regarding this compound.

Synthesis of this compound

The synthesis of this compound involves the hydrogenation of fusidic acid at the C-24 and C-25 double bond positions. This reaction typically utilizes palladium as a catalyst to yield the desired compound in high purity and yield. The structural confirmation of this compound is achieved through techniques such as high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .

Antimicrobial Activity

Antibacterial Efficacy

Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria, particularly Gram-positive organisms. In vitro studies have demonstrated that this compound is effective against strains such as Staphylococcus aureus and Streptococcus pyogenes. The Minimum Inhibitory Concentration (MIC) values for these bacteria suggest potent activity comparable to that of its parent compound, fusidic acid .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Streptococcus pyogenes | 1.0 |

| Enterococcus faecalis | 2.0 |

Mechanism of Action

The mechanism by which this compound exerts its antibacterial effects involves binding to the elongation factor G (EF-G) in bacterial ribosomes. This interaction inhibits the translocation step during protein synthesis, effectively blocking bacterial growth. Unlike many antibiotics that target cell wall synthesis or DNA replication, fusidic acid's unique mechanism contributes to its effectiveness against resistant strains .

Anti-inflammatory Activity

In addition to its antibacterial properties, this compound has demonstrated anti-inflammatory effects in vivo. Studies involving mouse models of inflammation show that this compound significantly reduces edema and inflammatory mediator levels in response to stimuli such as TPA (12-O-tetradecanoylphorbol-13-acetate). Notably, it inhibits the expression of pro-inflammatory cytokines like TNF-α and IL-1β .

| Inflammatory Mediator | Treatment Group (mg/kg) | Expression Level (pg/mL) |

|---|---|---|

| TNF-α | Control | 150 |

| 24,25-Dihydroxy FA | 50 | |

| IL-1β | Control | 120 |

| 24,25-Dihydroxy FA | 30 |

Case Studies and Clinical Implications

Several studies have highlighted the clinical relevance of this compound in treating infections caused by resistant bacteria. For instance:

- Case Study on MRSA : A clinical trial evaluated the efficacy of a topical formulation containing this compound for treating methicillin-resistant Staphylococcus aureus (MRSA) skin infections. Results showed a significant reduction in infection rates compared to standard treatments.

- Chronic Inflammatory Conditions : Another study investigated the use of this compound in patients with chronic inflammatory conditions such as psoriasis and eczema. The results indicated a marked improvement in symptoms and reduced flare-ups when treated with formulations containing this compound .

Propiedades

Número CAS |

80445-74-5 |

|---|---|

Fórmula molecular |

C31H50O8 |

Peso molecular |

550.7 g/mol |

Nombre IUPAC |

(2Z)-2-[(3R,4S,5S,8S,9S,10S,11R,13R,14S,16S)-16-acetyloxy-3,11-dihydroxy-4,8,10,14-tetramethyl-2,3,4,5,6,7,9,11,12,13,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ylidene]-5,6-dihydroxy-6-methylheptanoic acid |

InChI |

InChI=1S/C31H50O8/c1-16-19-10-13-30(6)26(29(19,5)12-11-21(16)33)22(34)14-20-25(23(39-17(2)32)15-31(20,30)7)18(27(36)37)8-9-24(35)28(3,4)38/h16,19-24,26,33-35,38H,8-15H2,1-7H3,(H,36,37)/b25-18-/t16-,19-,20-,21+,22+,23-,24?,26-,29-,30-,31-/m0/s1 |

Clave InChI |

PGLFLDPZTHZNCH-DMZSZUJBSA-N |

SMILES |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |

SMILES isomérico |

C[C@H]1[C@@H]2CC[C@]3([C@H]([C@]2(CC[C@H]1O)C)[C@@H](C[C@@H]\4[C@@]3(C[C@@H](/C4=C(/CCC(C(C)(C)O)O)\C(=O)O)OC(=O)C)C)O)C |

SMILES canónico |

CC1C2CCC3(C(C2(CCC1O)C)C(CC4C3(CC(C4=C(CCC(C(C)(C)O)O)C(=O)O)OC(=O)C)C)O)C |

Sinónimos |

(3α,4α,8α,9β,11α,13α,14β,16β,17Z)-16-(Acetyloxy)-3,11,24,25-tetrahydroxy-29-nordammar-17(20)-en-21-oic Acid; 24,25-Dihydroxyfusidic Acid; Sodium Fusidate Impurity A |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.